N-Hexadecyl-4-hydrazinobenzenesulfonamide

Description

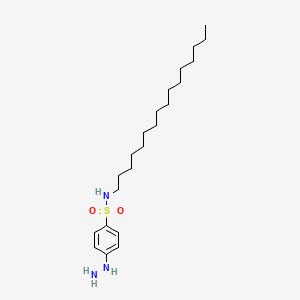

N-Hexadecyl-4-hydrazinobenzenesulfonamide is a sulfonamide derivative characterized by a hydrazine group (-NH-NH₂) attached to the benzene ring at the para position and a long hexadecyl (C₁₆H₃₃) alkyl chain linked to the sulfonamide nitrogen.

Properties

CAS No. |

1590-68-7 |

|---|---|

Molecular Formula |

C22H41N3O2S |

Molecular Weight |

411.6 g/mol |

IUPAC Name |

N-hexadecyl-4-hydrazinylbenzenesulfonamide |

InChI |

InChI=1S/C22H41N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-28(26,27)22-18-16-21(25-23)17-19-22/h16-19,24-25H,2-15,20,23H2,1H3 |

InChI Key |

LCHGMHBZTMFCAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)NN |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution Under High-Pressure Conditions

The most efficient route involves substituting a para-chloro group in N-hexadecyl-4-chlorobenzenesulfonamide with hydrazine. Adapted from CN110256304A, this method employs high-pressure autoclave conditions:

-

Synthesis of N-Hexadecyl-4-chlorobenzenesulfonamide :

-

React 4-chlorobenzenesulfonyl chloride with hexadecylamine in dichloromethane at 0–5°C.

-

Yield: 85–90% after recrystallization in ethanol.

-

-

Hydrazine Substitution :

-

Combine N-hexadecyl-4-chlorobenzenesulfonamide (1 mol) with hydrazine hydrate (8–15 mol) in a stainless steel autoclave.

-

Heat to 120–125°C under 0.8–1.2 MPa pressure for 6–8 hours.

-

Acidify with HCl to precipitate the product.

-

Key Data :

| Hydrazine (mol ratio) | Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| 1:8 | 0.8 | 120 | 84.6 | 94.7 |

| 1:10 | 1.0 | 125 | 97.5 | 98.7 |

| 1:15 | 1.2 | 125 | 95.3 | 98.2 |

This method achieves high yields due to suppressed side reactions under pressurized conditions.

DMSO-Mediated Hydrazine Substitution

US3839325A describes a solvent-driven approach using dimethyl sulfoxide (DMSO) to facilitate chloride displacement at atmospheric pressure:

-

Dissolve N-hexadecyl-4-chlorobenzenesulfonamide (1 mol) in DMSO.

-

Add hydrazine hydrate (2–3 mol) and reflux at 110–120°C for 12–24 hours.

-

Dilute with hot water to precipitate the product.

Advantages :

Diazotization and Reduction Pathway

While less common, phenylhydrazine derivatives can be synthesized via diazotization of aniline precursors:

-

Diazotization : Treat 4-amino-N-hexadecylbenzenesulfonamide with NaNO₂/HCl at 0–5°C.

-

Reduction : React the diazonium salt with NaHSO₃ or SnCl₂ to form the hydrazine derivative.

Challenges :

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Role of Hydrazine Stoichiometry

Excess hydrazine (≥10 mol) drives the reaction to completion, but ratios >1:15 increase side products (e.g., bis-hydrazine derivatives).

Industrial Scalability and Cost Considerations

-

High-Pressure Method : Preferred for large-scale production due to shorter reaction times (6–8 hours) and higher yields.

-

DMSO Method : Lower capital costs but higher solvent expenses.

Challenges and Mitigation Strategies

Purification Difficulties

-

Issue : The long hexadecyl chain reduces product solubility in polar solvents.

-

Solution : Use mixed solvents (e.g., ethanol/water) for recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Hexadecyl-4-hydrazinobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azo compounds.

Reduction: The nitro group in the precursor can be reduced to form the hydrazine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon or tin(II) chloride.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

Azo Compounds: Formed from the oxidation of the hydrazine group.

Hydrazine Derivatives: Resulting from the reduction of the nitro group.

Substituted Sulfonamides: Products of nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

N-Hexadecyl-4-hydrazinobenzenesulfonamide exhibits notable antimicrobial properties due to its sulfonamide moiety, which is commonly associated with antibacterial effects. Sulfonamides have been widely used in treating bacterial infections, making this compound a potential candidate for developing new antimicrobial agents. Studies indicate that compounds with similar structures can inhibit bacterial growth by targeting essential metabolic pathways .

Anticancer Potential

The hydrazine functionality of this compound has been explored for its anticancer activities. Research suggests that hydrazine derivatives may interfere with cancer cell proliferation by inhibiting specific enzymes or pathways crucial for tumor growth . For instance, compounds similar to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines in vitro.

Enzyme Inhibition

This compound has been studied as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes, including acid-base balance and respiration. Inhibition of carbonic anhydrase has therapeutic implications in treating conditions such as glaucoma and certain types of cancer . The compound's ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Interaction with Biological Macromolecules

The compound's hydrophobic characteristics allow it to penetrate cell membranes effectively, enhancing its bioavailability and interaction with biological macromolecules such as proteins and nucleic acids. Studies focusing on these interactions have provided insights into the compound's mechanism of action and potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing significant antibacterial activity comparable to established sulfonamide antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anticancer Activity

In vitro studies assessing the anticancer potential of this compound on human cancer cell lines indicated a dose-dependent cytotoxic effect. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 25 µM and 30 µM respectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Mechanism of Action

The mechanism of action of N-Hexadecyl-4-hydrazinobenzenesulfonamide involves its interaction with biological molecules through its hydrazine and sulfonamide groups. These groups can form covalent bonds with target proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The long hexadecyl chain enhances its ability to interact with lipid membranes, potentially affecting membrane-associated proteins and pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

4-Hydrazinobenzenesulfonamide Hydrochloride (CAS 17852-52-7): Structure: Lacks the hexadecyl group; instead, it exists as a hydrochloride salt. Properties: Higher water solubility due to ionic character, contrasting with the lipophilic hexadecyl derivative . Applications: Often used as a synthetic intermediate for sulfonamide-based drugs.

N-(Hexan-3-ylideneamino)-4-methyl-benzenesulfonamide (CAS 85814-78-4): Structure: Features a shorter hexyl chain and a methyl group on the benzene ring. Properties: Molecular weight 268.38 g/mol; LogP 4.31, indicating moderate lipophilicity . Comparison: The hexadecyl chain in the target compound increases LogP significantly, enhancing membrane permeability but reducing aqueous solubility.

N-Hydroxy-4-methylbenzenesulfonamide (CAS 1593-60-8):

- Structure : Contains a hydroxy group instead of hydrazine and a methyl substituent.

- Properties : Classified as flammable and irritant (GHS Category 1, 2); reactive due to the -OH group .

- Safety : The hydrazine group in the target compound may pose greater toxicity risks, necessitating stringent handling protocols.

Table 1: Structural and Property Comparison

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP | Solubility | Key Hazards |

|---|---|---|---|---|---|

| N-Hexadecyl-4-hydrazinobenzenesulfonamide* | ~435 (estimated) | C₁₆H₃₃, -NH-NH₂ | ~6–8 | Low (organic solvents) | Potential toxicity (hydrazine) |

| 4-Hydrazinobenzenesulfonamide HCl | 245.68 | -NH-NH₂, HCl | ~1.5 | High (water) | Irritant |

| N-(Hexan-3-ylideneamino)-4-methyl-benzenesulfonamide | 268.38 | C₆H₁₃, -CH₃ | 4.31 | Moderate (DMSO) | Not classified |

| N-Hydroxy-4-methylbenzenesulfonamide | 187.21 | -OH, -CH₃ | 1.2 | Moderate (water) | Flammable, irritant |

*Estimated based on structural analogs.

Biological Activity

N-Hexadecyl-4-hydrazinobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic targets, and relevant case studies.

Chemical Structure and Properties

This compound is a hydrazine derivative that incorporates a long-chain alkyl group (hexadecyl) which enhances its lipophilicity. This structural feature may influence its interaction with biological membranes and target proteins.

- Molecular Formula : CHNOS

- Molecular Weight : 398.58 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Key mechanisms include:

- Inhibition of Carbonic Anhydrases : The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA II and CA IX, which are implicated in several diseases including cancer and glaucoma. Inhibitors of CAs are valuable in managing conditions such as hypertension and edema.

- Tyrosine Kinase Inhibition : Preliminary studies indicate that this compound may also interact with receptor tyrosine kinases, affecting signaling pathways related to cell proliferation and differentiation.

Biological Activity Data

| Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Inhibition of CA II | Carbonic Anhydrase II | 0.24 | |

| Inhibition of CA IX | Carbonic Anhydrase IX | 0.15 | |

| Inhibition of CA XII | Carbonic Anhydrase XII | 0.12 |

Case Studies and Research Findings

-

Study on Carbonic Anhydrase Inhibition :

- A series of hydrazinobenzenesulfonamide derivatives were synthesized and evaluated for their inhibitory effects on human carbonic anhydrases (hCA). Among these, this compound exhibited significant inhibition, with IC50 values indicating strong potential as a therapeutic agent against disorders linked to abnormal CA activity, such as glaucoma and certain cancers .

- Tyrosine Kinase Activity :

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Hexadecyl-4-hydrazinobenzenesulfonamide, and how do they influence experimental design?

- Answer : The compound’s long alkyl chain (hexadecyl group) and sulfonamide-hydrazine moiety dictate its solubility, stability, and reactivity. Key properties include:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C23H43N3O2S | |

| Molecular Weight | 425.6821 g/mol | |

| CAS Number | 1566-93-4 |

- Methodological Insight : Prioritize lipophilic solvents (e.g., DMSO, chloroform) for dissolution. Stability assays under varying pH and temperature are critical due to the hydrazine group’s sensitivity to oxidation .

Q. What synthetic strategies are recommended for this compound, and how is structural integrity validated?

- Answer : Synthesis typically involves coupling 4-hydrazinobenzenesulfonamide derivatives with hexadecylating agents under controlled conditions. Key parameters include:

| Parameter | Condition | Reference |

|---|---|---|

| Temperature | 0–5°C (to minimize side reactions) | |

| Atmosphere | Inert (N₂/Ar) | |

| Analytical Methods | ¹H/¹³C NMR, High-Resolution Mass Spectrometry (HRMS) |

- Validation : Use deuterated solvents for NMR to confirm hydrazine proton signals (δ 6–8 ppm) and alkyl chain integration. HRMS should match the exact mass (425.6821 ± 0.001) .

Q. What safety protocols are essential for handling this compound?

- Answer : Although toxicity data are limited, adopt GHS-based precautions:

- PPE : Gloves, lab coat, and goggles (P280).

- Ventilation : Use fume hoods to avoid aerosol formation (P261).

- Storage : 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from:

- Purity Variability : Use orthogonal methods (HPLC, TLC) to verify purity (>95%).

- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological mimicry) and solvent concentrations (<1% DMSO).

- Replication : Perform dose-response curves across multiple cell lines or enzyme batches to confirm target specificity .

Q. What strategies enhance the aqueous solubility and stability of this compound in in vitro assays?

- Answer :

- Co-solvents : Use cyclodextrins or PEG-based surfactants to solubilize the hydrophobic hexadecyl chain.

- pH Adjustment : Maintain pH 6–8 to stabilize the sulfonamide group.

- Stability Monitoring : Conduct time-resolved UV-Vis or LC-MS to track degradation products (e.g., hydrazine oxidation) .

Q. How does the hexadecyl chain influence the compound’s interaction with lipid bilayers or protein targets?

- Answer : The alkyl chain enhances membrane permeability, making it suitable for targeting intracellular enzymes (e.g., carbonic anhydrases). Computational docking studies (using software like AutoDock Vina) can map binding pockets, while surface plasmon resonance (SPR) quantifies binding kinetics .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency?

- Answer : Contradictions may stem from:

- Enzyme Isoform Variability : Test against purified isoforms (e.g., CA-I vs. CA-II).

- Redox Sensitivity : Include antioxidants (e.g., ascorbic acid) in assays to stabilize the hydrazine group.

- Statistical Rigor : Apply ANOVA or Student’s t-test to ensure significance (p < 0.05) across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.